Benzo[D]oxazol-2-ylmethanamine Benzo[D]oxazol-2-ylmethanamine
Brand Name: Vulcanchem
CAS No.: 101333-98-6
VCID: VC20764653
InChI: InChI=1S/C8H8N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2
SMILES: C1=CC=C2C(=C1)N=C(O2)CN
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

Benzo[D]oxazol-2-ylmethanamine

CAS No.: 101333-98-6

Cat. No.: VC20764653

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Benzo[D]oxazol-2-ylmethanamine - 101333-98-6

Specification

CAS No. 101333-98-6
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 1,3-benzoxazol-2-ylmethanamine
Standard InChI InChI=1S/C8H8N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2
Standard InChI Key YKUMWOOPDHGKIR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)CN
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)CN

Introduction

Chemical Identity and Properties

Benzo[D]oxazol-2-ylmethanamine is identified by several synonyms in scientific literature and commercial catalogs, reflecting its widespread use in chemical research. The compound possesses a distinctive molecular structure that contributes to its reactivity and potential applications in pharmaceutical development.

Nomenclature and Identification

The compound is known by multiple names in scientific and commercial contexts, allowing for comprehensive identification across different databases and literature sources.

Table 1: Identification Parameters of Benzo[D]oxazol-2-ylmethanamine

ParameterInformation
CAS Number101333-98-6
Chemical NameBENZO[D]OXAZOL-2-YLMETHANAMINE
Common Synonyms2-Benzoxazolemethanamine, 2-(Aminomethyl)benzoxazole, 1,3-Benzoxazol-2-ylmethylamine
Additional IdentifiersCHEMBRDG-BB 4101049, 2-(Methanamine)benzoxazole, C-Benzooxazol-2-yl-methylamine
HS Code2934999090

The compound's systematic naming reflects its molecular structure, with the primary functional groups clearly indicated .

Physical and Chemical Properties

Benzo[D]oxazol-2-ylmethanamine possesses specific physical and chemical characteristics that determine its behavior in various chemical processes and applications.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₈N₂O
Molecular Weight148.16 g/mol
Physical AppearanceRed solid (in crude form)
StructureBenzoxazole ring with aminomethyl substituent at 2-position
Functional GroupsHeterocyclic aromatic (benzoxazole), primary amine

The compound's relatively low molecular weight and specific functional groups contribute to its reactivity profile and potential applications in organic synthesis .

Molecular Structure and Reactivity

The molecular architecture of Benzo[D]oxazol-2-ylmethanamine directly influences its chemical behavior and reactivity patterns, making it valuable in various synthetic pathways.

Structural Features

Benzo[D]oxazol-2-ylmethanamine consists of a benzoxazole core with an aminomethyl group attached at the 2-position. The benzoxazole portion comprises a fused ring system containing benzene and oxazole, while the aminomethyl group provides a nucleophilic center for various reactions.

The compound's structure allows for dual reactivity – the benzoxazole portion can participate in electrophilic aromatic substitution reactions, while the primary amine group can undergo nucleophilic reactions, making it a versatile building block in organic synthesis .

Reactivity Patterns

The reactivity of this compound is largely determined by the nucleophilic character of the amine group and the potential for coordination through nitrogen atoms. Based on the properties of related benzoxazole derivatives, the following reactivity patterns can be expected:

  • Nucleophilic reactions through the primary amine group

  • Potential for coordination with metals through the nitrogen atoms

  • Ring-opening reactions of the benzoxazole portion under specific conditions, as observed in related compounds

The benzoxazole ring in similar compounds has been shown to undergo ring-opening reactions, particularly when nucleophilic attack occurs at the carbon atom of the oxazole ring .

Synthesis Methods

The synthesis of Benzo[D]oxazol-2-ylmethanamine can be achieved through various methods, with the most documented approach involving hydrogenation of appropriate precursors.

Hydrogenation Method

A well-established synthesis route involves the catalytic hydrogenation of benzyl N-(1,3-benzoxazol-2-ylmethyl)carbamate using palladium on carbon as a catalyst.

Reaction Conditions:

  • Starting material: Benzyl N-(1,3-benzoxazol-2-ylmethyl)carbamate (0.5 g, 1.77 mmol)

  • Catalyst: Pd/C (500 mg, 10% purity)

  • Solvent: Methanol (50 mL)

  • Additional reagent: NH₃·H₂O (2 mL)

  • Temperature: 25°C

  • Pressure: H₂ (15 psi) atmosphere

  • Reaction time: 2 hours

  • Yield: 235 mg of crude product as a red solid

The synthesis procedure involves:

  • Degassing and purging the reaction mixture with H₂ (three times)

  • Stirring at 25°C for 2 hours under H₂ atmosphere

  • Filtering the reaction mixture

  • Concentrating the filtrate to obtain the crude product

This method represents a straightforward approach to obtaining the target compound through hydrogenolysis of the carbamate protecting group.

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
Biosynth CarbosynthFB1170741,3-Benzoxazol-2-ylmethylamine hydrochloride50 mg$200
Biosynth CarbosynthFB1170741,3-Benzoxazol-2-ylmethylamine hydrochloride100 mg$300
ApolloscientificOR4707562-(Aminomethyl)benzoxazole250 mg$305
SynQuest Laboratories4H56-1-0J02-(Aminomethyl)benzoxazole250 mg$336
Biosynth CarbosynthFB1170741,3-Benzoxazol-2-ylmethylamine hydrochloride250 mg$400

The compound appears to be primarily available in research quantities, indicating its use primarily in laboratory settings rather than industrial applications .

ParameterClassification
GHS SymbolsGHS05, GHS07
Signal WordDanger
Hazard StatementsH302-H317-H318-H335
Hazard MeaningsHarmful if swallowed; May cause an allergic skin reaction; Causes serious eye damage; May cause respiratory irritation

These hazard classifications indicate that the compound requires careful handling to prevent adverse health effects .

Precautionary Statement CodesRecommended Actions
P261, P271Avoid breathing dust/fumes; Use only outdoors or in a well-ventilated area
P264, P270Wash hands thoroughly after handling; Do not eat, drink, or smoke when using this product
P272, P280Contaminated work clothing should not be allowed out of the workplace; Wear protective gloves/eye protection
P301+P312, P330IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell; Rinse mouth
P302+P352, P333+P313IF ON SKIN: Wash with plenty of soap and water; If skin irritation or rash occurs: Get medical advice/attention
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338, P310IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; Immediately call a POISON CENTER or doctor
P403+P233, P405Store in a well-ventilated place. Keep container tightly closed; Store locked up
P501Dispose of contents/container to approved waste disposal facility

These precautionary measures align with standard laboratory safety protocols for handling hazardous chemical compounds .

Related Compounds and Structural Analogs

Understanding the relationship between Benzo[D]oxazol-2-ylmethanamine and structurally similar compounds provides context for its chemical behavior and potential applications.

Structural Variations

Several structural analogs and derivatives of Benzo[D]oxazol-2-ylmethanamine have been reported in the chemical literature:

  • Benzo[d]oxazol-2(3H)-one derivatives - structurally related compounds with different functional groups at the 2-position

  • Compounds containing methanimine and benzoxazole fragments, which undergo interesting transformations including the formation of imidazole rings

  • Hydrochloride salt forms, which modify the compound's solubility and handling properties

These structural analogs demonstrate the versatility of the benzoxazole scaffold in diverse chemical applications.

Structural Transformations

The benzoxazole ring in related compounds has been observed to undergo specific transformations that might inform the reactivity of Benzo[D]oxazol-2-ylmethanamine:

  • Ring-opening reactions under nucleophilic conditions, leading to o-aminophenol moieties

  • Formation of imidazole rings through reactions involving methanimino groups

  • Conversion to (benzo[d]oxazol-2-yl)arylmethanones under specific heating conditions

These transformations suggest potential reactivity patterns that might be exploited in synthetic applications of Benzo[D]oxazol-2-ylmethanamine.

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